![molecular formula C27H24BrN3OS B2620806 1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone CAS No. 681280-12-6](/img/structure/B2620806.png)

1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

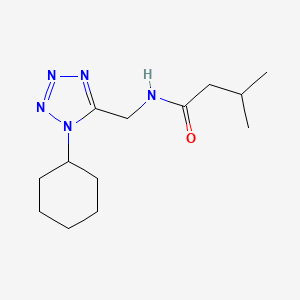

Pyrazolines, the class of compounds to which your compound belongs, are heterocyclic chemical compounds with a natural or synthetic origin . They have a nitrogen-based hetero-aromatic ring structure and are often used in the synthesis and development of many new promising drugs .

Synthesis Analysis

Pyrazolines and their derivatives are synthesized through various methods. One common method involves the reaction of chalcones with phenyl hydrazine . The exact synthesis process for your specific compound would depend on the substituents present .Molecular Structure Analysis

The molecular structure of pyrazoline derivatives is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . The exact structure of your specific compound would depend on the substituents present.Chemical Reactions Analysis

Pyrazoline derivatives are known to undergo various chemical reactions, including oxidation and reduction, substitution reactions, and more . The exact reactions that your specific compound can undergo would depend on the substituents present.Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives can vary widely depending on their structure. For example, some pyrazoline derivatives are solids at room temperature, while others are liquids . The exact physical and chemical properties of your specific compound would depend on the substituents present.Aplicaciones Científicas De Investigación

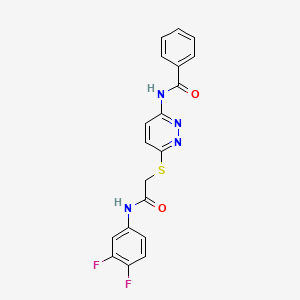

Synthesis and Antimicrobial Activity

Research has shown the utility of related compounds in the synthesis of heterocyclic structures that exhibit significant antimicrobial properties. For instance, novel series of compounds have been synthesized that demonstrated high in vitro antibacterial activity against various strains, including resistant types of bacteria, highlighting the potential of such compounds in developing new antimicrobial agents (Ashok et al., 2015; Darwish et al., 2014).

Novel Compound Synthesis

The synthesis of novel compounds utilizing similar molecular structures has been extensively researched. These compounds often serve as key intermediates in the development of pharmaceuticals and materials with unique properties. For example, the utilization of sulfuric acid derivatives as catalysts in condensation reactions signifies the importance of such compounds in facilitating chemical transformations, leading to the development of new pyrazole derivatives with potential applications in various fields (Tayebi et al., 2011).

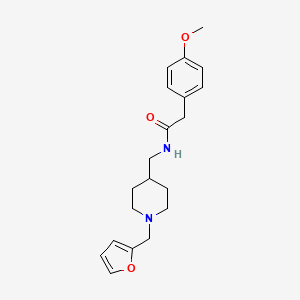

Chemical Reactions and Mechanisms

The study of chemical reactions and mechanisms involving complex organic molecules, such as 1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone, contributes to the fundamental understanding of organic chemistry. Investigations into the cyclization reactions, for instance, provide insights into the synthesis of novel organic compounds with intricate structures, which can have implications in drug discovery and development (Remizov et al., 2019).

Mecanismo De Acción

Target of action

The compound “1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone” is a pyrazoline derivative. Pyrazolines and their derivatives are known to have a wide range of biological activities . They have been reported to exhibit antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific targets of this compound might depend on the particular functional groups present in the molecule.

Mode of action

The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. For example, some pyrazoline derivatives have been found to inhibit the activity of enzymes such as acetylcholinesterase, which plays a key role in nerve impulse transmission .

Biochemical pathways

The compound might affect various biochemical pathways depending on its specific targets. For instance, if it acts as an antioxidant, it might be involved in pathways related to the neutralization of reactive oxygen species .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits acetylcholinesterase, it could affect nerve impulse transmission .

Safety and Hazards

The safety and hazards associated with pyrazoline derivatives can vary widely depending on their structure. Some pyrazoline derivatives are relatively safe to handle, while others can be toxic or even carcinogenic . The exact safety and hazards of your specific compound would depend on the substituents present.

Direcciones Futuras

Research into pyrazoline derivatives is ongoing, with many researchers investigating their potential uses in various fields, including medicine, agriculture, and materials science . Future research will likely continue to explore the synthesis, properties, and applications of these versatile compounds.

Análisis Bioquímico

Biochemical Properties

1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system. The compound has been shown to inhibit acetylcholinesterase activity, leading to altered nerve impulse transmission . Additionally, it interacts with reactive oxygen species, influencing oxidative stress levels within cells .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound can modulate gene expression related to antioxidant defense mechanisms and inflammatory responses . Furthermore, it impacts cellular metabolism by affecting the levels of reactive oxygen species and lipid peroxidation products .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. Additionally, the compound interacts with reactive oxygen species, reducing oxidative damage to cellular components such as DNA, proteins, and lipids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to adaptive responses in cells, including upregulation of antioxidant defense mechanisms and changes in gene expression related to oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced antioxidant defense and reduced inflammation. At higher doses, it can induce toxic effects, including oxidative damage and impaired cellular functions . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and those involved in oxidative stress responses. The compound can modulate metabolic flux by influencing the levels of reactive oxygen species and lipid peroxidation products . Additionally, it affects the levels of metabolites related to antioxidant defense mechanisms .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters and can accumulate in certain cellular compartments . Its distribution within tissues is also affected by its binding to plasma proteins and other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be targeted to specific compartments or organelles within cells through post-translational modifications and targeting signals . Its localization within subcellular compartments such as the mitochondria and endoplasmic reticulum can affect its interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24BrN3OS/c1-18-7-9-20(10-8-18)25-15-23(19-11-13-21(28)14-12-19)29-31(25)27(32)17-33-26-16-30(2)24-6-4-3-5-22(24)26/h3-14,16,25H,15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPKPFUHIOZSEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)C)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-thiophen-2-yl-1,2,4-triazole](/img/structure/B2620726.png)

![N'-[(2-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2620727.png)

![6-[(4-chlorophthalazin-1-yl)amino]hexanoic Acid](/img/structure/B2620729.png)

![N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2620733.png)

![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620736.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea](/img/structure/B2620740.png)

![3-Propan-2-yl-5-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2620741.png)